molecular formula C8H9Br B114395 1-Bromo-2,5-octadiyne CAS No. 1558-79-8

1-Bromo-2,5-octadiyne

Cat. No. B114395
CAS RN: 1558-79-8
M. Wt: 185.06 g/mol
InChI Key: MBUCOKBZJPDVNZ-UHFFFAOYSA-N
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Description

1-Bromo-2,5-octadiyne is a biochemical compound with the molecular formula C8H9Br and a molecular weight of 185.06 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,5-octadiyne is represented by the formula C8H9Br . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.


Physical And Chemical Properties Analysis

1-Bromo-2,5-octadiyne has a molecular weight of 185.06 . The search results do not provide further details on its physical and chemical properties.

Scientific Research Applications

Synthesis of Complex Organic Compounds

1-Bromo-2,5-octadiyne has been utilized in the synthesis of a variety of complex organic compounds. For instance, it has been used in the preparation of porphyrin dimers linked by conjugated butadiynes, which exhibit unique visible absorption spectra indicative of extensive chromophore interaction (Arnold & Nitschinsk, 1992). Additionally, its role in synthesizing aliphatic dienals like 4,7-decadienal and 4,7-tridecadienal demonstrates its versatility in organic synthesis (Ward & Dorp, 2010).

Production of Pheromones and Specialty Chemicals

This compound has been effectively used in the synthesis of pheromones and specialty chemicals. For example, its application in creating grapevine moth sex pheromones showcases its importance in agricultural research and pest control strategies (Chrelashvili et al., 1993).

Material Science and Polymer Research

In material science and polymer research, 1-Bromo-2,5-octadiyne has been used to synthesize polymers with specific properties. For instance, its use in stereo- and regioselective cyclopolymerization to produce poly(1,7-octadiyne)s demonstrates its utility in creating materials with tailored characteristics (Unold et al., 2013).

Molecular Structure and Chemistry Research

The compound has also been instrumental in research focusing on molecular structure and chemistry. It has been used in the synthesis and molecular structure analysis of various compounds, providing insights into their chemical behavior and properties (Douglass et al., 1998).

Development of Novel Synthetic Methods

1-Bromo-2,5-octadiyne plays a critical role in developing novel synthetic methods, enabling the creation of unique chemical structures and compounds. This is evident in research focused on creating new methods for synthesizing diverse organic compounds (Bottini & Cabral, 1978).

Chemical Reactions and Mechanisms

The compound's utility extends to studies exploring chemical reactions and mechanisms. Its involvement in various chemical reactions provides valuable data on reaction kinetics, mechanisms, and outcomes, contributing significantly to the field of chemistry (Christl et al., 1986).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, 1-Bromo-2,5-octadiyne finds applications in methods for enriching trace amounts of ions in water samples, demonstrating its potential in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Safety And Hazards

The safety data sheet for 1-Bromo-2,5-octadiyne suggests that it should be handled with care. It advises against breathing in its mist, gas, or vapors and recommends avoiding contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

1-bromoocta-2,5-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-2-3-4-5-6-7-8-9/h2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUCOKBZJPDVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,5-octadiyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Sprecher, SK Sankarappa - Methods in Enzymology, 1982 - Elsevier
Publisher Summary This chapter discusses the synthesis of radiolabeled fatty acids. The synthesis can be divided into five steps: (1) preparation of 6-heptyn-l-ol, (2) synthesis of 1-bromo…
Number of citations: 41 www.sciencedirect.com
WH Kunau - Chemistry and Physics of Lipids, 1971 - Elsevier
A method for the preparation of substituted propargyl halides is described. Nine substituted propargyl bromides and twelve substituted propargyl iodides with up to four triple bonds are …
Number of citations: 12 www.sciencedirect.com
H Miyaoka, M Tamura, Y Yamada - Tetrahedron letters, 1998 - Elsevier
Marine eicosanoid bacillariolide II was synthesized from (R)-malic acid, involving the diastereoselective one-pot formation of chiral cyclopentane derivative 12 from the anion of allyl …
Number of citations: 22 www.sciencedirect.com
H Kigoshi, Y Shizuri, H Niwa, K Yamada - Tetrahedron, 1986 - Elsevier
From the red alga Laurencia okamurai four new C 15 acetylenic polyenes, laurencenyne 6 , neolaurencenyne 7 , trans-laurencenyne 8 , and trans-neolaurencenyne 9 have been …
Number of citations: 27 www.sciencedirect.com
H Miyaoka, Y Yamada - Journal of Synthetic Organic Chemistry …, 2001 - jstage.jst.go.jp
Bacillariolides I, II and La, isolated from the marine diatom, Pseado-nitzschia multiseries, are cyclopentane-containing structurally unique oxylipins. Reaction of the lithio derivative of …
Number of citations: 2 www.jstage.jst.go.jp
VP Shevchenko, GI Myagkova… - Journal of Labelled …, 1989 - Wiley Online Library
The complete chemical synthesis of unsaturated precursors of eicosanoids of series 1,2,3 is described. Selective hydrogenation by gaseous tritium of eicosapolyenoic acid acetylenic …
H Miyaoka, M Tamura, Y Yamada - Tetrahedron, 2000 - Elsevier
Marine oxylipin bacillariolides I–III were synthesized from (R)-malic acid, using diastereoselective one-pot formation of the chiral cyclopentane derivative from the anion of allyl phenyl …
Number of citations: 29 www.sciencedirect.com
AB Golovanov, IV Ivanov, NV Groza… - Chemistry of natural …, 2015 - Springer
Total chemical syntheses of the rare natural ω-3 C18 and C20 fatty acids, which possess potential antiinflammatory activity, were elaborated for subsequent studies of their biological …
Number of citations: 6 link.springer.com
宮岡宏明, 山田泰司 - 有機合成化学協会誌, 2001 - jlc.jst.go.jp
A new method for synthesis of cycloalkane derivatives was explored. The new method involves the formation of cycloalkane derivative in a one-pot process using the anion of allyl …
Number of citations: 4 jlc.jst.go.jp

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